2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride

Hydrogen bonding Membrane permeability Drug-likeness

2-Amino-N-methyl-N,3-diphenylpropanamide hydrochloride (CAS 126090-43-5 for the (2S)-enantiomer; CAS 1835941-26-8 for the racemate) is a chiral phenylalanine-derived tertiary amide with the molecular formula C₁₆H₁₉ClN₂O and a molecular weight of 290.79 g/mol. The compound features a free α-amino group at C-2, a benzyl side chain at C-3, and a distinctive N-methyl-N-phenyl amide terminus.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
Cat. No. B12498020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H18N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2-11,15H,12,17H2,1H3;1H
InChIKeyGWMONELFDWCYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride: Structural and Physicochemical Baseline for Procurement Evaluation


2-Amino-N-methyl-N,3-diphenylpropanamide hydrochloride (CAS 126090-43-5 for the (2S)-enantiomer; CAS 1835941-26-8 for the racemate) is a chiral phenylalanine-derived tertiary amide with the molecular formula C₁₆H₁₉ClN₂O and a molecular weight of 290.79 g/mol [1]. The compound features a free α-amino group at C-2, a benzyl side chain at C-3, and a distinctive N-methyl-N-phenyl amide terminus. The hydrochloride salt form confers aqueous solubility advantageous for biochemical assay preparation . Its structural scaffold places it within the diphenylpropanamide chemical class, which has been explored as a privileged chemotype for nuclear receptor modulation, particularly retinoic acid-related orphan receptor γ (RORγ) antagonism [2]. The compound is commercially available in both enantiopure (2S) and racemic forms, with standard purity specifications of ≥95% supported by NMR, HPLC, and GC batch quality control documentation .

Why Generic Phenylalanine Amides Cannot Substitute for 2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride in Target-Focused Research


Procurement based solely on the phenylalanine amide core without accounting for the N-methyl-N-phenyl substitution pattern risks selecting a compound with fundamentally different molecular recognition properties. The N-methyl-N-phenyl amide terminus eliminates one hydrogen bond donor relative to primary amide analogs (1 HBD vs. 2 for phenylalaninamide), altering both target engagement capacity and passive membrane permeability [1]. Computed logP for the (2S)-enantiomer hydrochloride is approximately 2.38, significantly higher than the ~1.05 logP of the simpler N-methyl-phenylalaninamide free base, reflecting the substantial lipophilicity contribution of the N-phenyl ring [2]. This lipophilicity shift directly impacts solubility in aqueous assay media, non-specific protein binding, and pharmacokinetic behavior in cell-based and in vivo models. Furthermore, within the broader diphenylpropanamide series, the N-methyl-N-aryl motif has been demonstrated to be a critical pharmacophoric element for RORγ receptor selectivity; congeners lacking the N-aryl substitution lose the ability to discriminate between RORγt and RORα isoforms [3]. Thus, substitution with a generic phenylalanine amide or N-methyl-phenylalaninamide would not recapitulate the specific physicochemical profile or biological recognition properties of the title compound.

Quantitative Differentiation Evidence for 2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride Versus Closest Analogs


Hydrogen Bond Donor Count Reduction: Target Compound vs. Primary Phenylalanine Amide

The N-methyl-N-phenyl tertiary amide in the target compound eliminates the amide NH hydrogen bond donor present in primary phenylalanine amides. The (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride (free base) exhibits a computed hydrogen bond donor count of 1 (attributable solely to the α-amino group), versus 2 for 2-amino-3-phenylpropanamide (phenylalaninamide, CAS 17193-31-6), which retains the primary amide NH₂ [1]. This reduction in HBD count is a critical determinant of passive membrane permeability, as each additional HBD has been associated with an approximately 10-fold decrease in Caco-2 permeability in peptide mimetics [2].

Hydrogen bonding Membrane permeability Drug-likeness

Lipophilicity Differentiation: Target Compound Exhibits Significantly Higher logP Than N-Desphenyl Analog

The computed logP of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride is reported as 2.182 (Chembase) and 2.376 (Fluorochem computational prediction) [1]. This represents a substantial increase over the N-desphenyl analog (2S)-2-amino-N-methyl-3-phenylpropanamide (CAS 35373-92-3), for which the predicted logP of the free base is approximately 1.05 . The ΔlogP of ~1.3 units corresponds to an approximately 20-fold increase in octanol-water partition coefficient, reflecting the contribution of the N-phenyl substituent.

Lipophilicity logP Solubility ADME

RORγt Receptor Selectivity: Diphenylpropanamide Class Demonstrates Isoform Discrimination Lacking in Simpler Amides

The diphenylpropanamide scaffold, to which the target compound belongs, has been characterized as a selective RORγt antagonist chemotype. In the foundational structure-activity relationship study by Huh et al. (2013), diphenylpropanamide 4n (ML 209) inhibited RORγt transcriptional activity with an IC₅₀ of 300 nM in HEK293t cells while showing no inhibition of RORα at concentrations up to 40 μM, representing >130-fold selectivity [1]. The SAR table (Table 3 of the probe report) establishes that N-aryl substitution is essential for this selectivity: congeners bearing only N-alkyl substitution (e.g., compound 5d) were inactive against both RORγ and RORα, while those retaining the N-aryl motif (5k, 5i) maintained potency (IC₅₀ = 0.46–1.0 μM) and isoform selectivity [2]. Notably, primary amide analogs lacking N-substitution entirely are not represented in the active series, underscoring the functional necessity of the tertiary amide motif.

Nuclear receptor RORγt Th17 Autoimmune disease

Enantiomeric Differentiation: (2S)-Enantiomer vs. Racemate for Stereospecific Target Interaction Studies

The (2S)-configured enantiomer (CAS 126090-43-5) is structurally analogous to L-phenylalanine and thus retains the natural stereochemistry of proteinogenic amino acid building blocks. The racemic form (CAS 1835941-26-8) is also commercially available but carries a different MDL identifier (MFCD30180500 vs. MFCD20441658 for the (2S)-enantiomer) and lacks stereochemical definition . Within the diphenylpropanamide RORγ series, enantiomeric resolution of compound 5k demonstrated that the (−)-enantiomer (IC₅₀ = 0.46 μM) was approximately 2-fold more potent than the (+)-enantiomer (IC₅₀ = 1.0 μM), illustrating that stereochemistry at the α-carbon directly impacts target binding affinity [1].

Chiral resolution Stereochemistry Enantiomeric purity

Aqueous Solubility Advantage of Hydrochloride Salt Form vs. Free Base for Biochemical Assay Compatibility

The hydrochloride salt (CAS 126090-43-5, MW 290.79) is specifically described as a white crystalline powder soluble in water and most organic solvents, whereas the free base form (CAS 124287-48-5, MW 254.33) exhibits lower aqueous solubility and is primarily soluble in organic solvents such as ethanol and DMSO . The hydrochloride counterion increases aqueous solubility through ionization, a critical property for biochemical assays conducted in PBS or cell culture media at physiological pH. The melting point of the hydrochloride salt (98–100°C, Chembase) further confirms its crystalline integrity and batch-to-batch consistency [1].

Solubility Salt form Assay compatibility Formulation

Validated Research and Procurement Application Scenarios for 2-Amino-N-methyl-N,3-diphenylpropanamide Hydrochloride


RORγt Nuclear Receptor Antagonist Screening and Lead Optimization

Based on class-level evidence from the diphenylpropanamide series [1], this compound provides an entry point for RORγt antagonist screening programs targeting Th17-mediated autoimmune indications (psoriasis, inflammatory bowel disease, multiple sclerosis). The N-methyl-N-phenyl amide motif is essential for RORγt/RORα selectivity, and the (2S)-stereochemistry aligns with the preferred configuration of active enantiomers in the series. Researchers should confirm RORγt inhibitory activity in a Gal4-DBD-RORγ LBD cotransfection assay with RORα counter-screening to validate selectivity.

Phenylalanine Amide Scaffold Diversification for Antimycobacterial Drug Discovery

This compound serves as a structurally distinct analog within the Nα-aroyl-N-aryl-phenylalanine amide (AAP) class, which has demonstrated activity against Mycobacterium abscessus (MIC₉₀ 6.25–12.5 μM for the hit compound MMV688845) and other mycobacterial species [2]. The free α-amino group provides a derivatizable handle for Nα-acylation to generate focused libraries for structure-activity relationship exploration against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis.

Chiral Building Block for Asymmetric Synthesis of Bioactive Amides

The (2S)-enantiomer (CAS 126090-43-5), with a defined stereocenter at the α-carbon and a protected (amide) C-terminus, functions as a versatile chiral building block for peptide mimetic synthesis . Its tertiary N-methyl-N-phenyl amide terminus is resistant to racemization under standard coupling conditions and provides a metabolically stable amide bond surrogate compared to secondary amides, making it suitable for fragment-based drug discovery and peptidomimetic design where enhanced proteolytic stability is required.

Physicochemical Probe for Membrane Permeability Studies

With a computed logP of 2.18–2.38 and a reduced HBD count (1 for the free base amine), this compound occupies a favorable position in CNS drug-like chemical space . It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies to benchmark the impact of N-methyl-N-phenyl tertiary amide substitution on transcellular permeability relative to primary and secondary amide controls.

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